molecular formula C10H15N3O B2564491 (1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine CAS No. 2277260-28-1

(1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2564491
CAS No.: 2277260-28-1
M. Wt: 193.25
InChI Key: QTZSONCDXBMBGP-RKDXNWHRSA-N
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Description

(1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentane ring substituted with an amine group and a 4-methylpyrimidin-2-yloxy group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amine group: This step often involves amination reactions using reagents such as ammonia or amines under suitable conditions.

    Attachment of the 4-methylpyrimidin-2-yloxy group: This can be done through nucleophilic substitution reactions where the pyrimidine derivative reacts with the cyclopentane intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

(1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is unique due to its specific substitution pattern and the presence of both an amine and a pyrimidine group

Properties

IUPAC Name

(1R,2R)-2-(4-methylpyrimidin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-6-12-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZSONCDXBMBGP-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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